molecular formula C13H13F3O3 B1325915 Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate CAS No. 898752-52-8

Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate

Cat. No. B1325915
M. Wt: 274.23 g/mol
InChI Key: AIRZLGBDOJLRHG-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate is a chemical compound with the molecular formula C13H13F3O3 . It is used in scientific research and has diverse applications, contributing to advancements in fields like pharmaceuticals, materials science, and organic chemistry.


Molecular Structure Analysis

The molecular structure of Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate consists of a valerate (5-carbon) backbone with a 5-oxo group (a ketone at the 5th carbon), an ethyl ester group at one end, and a 3,4,5-trifluorophenyl group at the other .


Physical And Chemical Properties Analysis

Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate has a molecular weight of 274.24 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Crystal Structure Analysis : The crystal structure of related compounds, such as ethyl 5-(2,6-dimethylphenyl)-2-methyl-3-oxa-4,8,9-triazatricyclo[5.3.0.0 2,6 ]deca-4,9-diene-8-carboxylate, has been determined, contributing to the understanding of the molecular structure and bonding in such compounds (Gelli et al., 1994).

  • Spectroscopic and Structural Studies : Spectroscopic (IR, 1H NMR, and 13C NMR) and structural studies using X-ray diffraction techniques have been conducted on derivatives of similar compounds, providing insights into their chemical properties (Şahin et al., 2014).

  • Asymmetric Organocatalytic Approaches : Research has explored asymmetric organocatalytic approaches for the annulation of related compounds, contributing to synthetic chemistry methods (Reitel et al., 2018).

  • Synthesis and Crystal Structure Analysis : Studies have been conducted on the synthesis and crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate, which is structurally similar, aiding in the understanding of synthetic routes and molecular configurations (Xiao-lon, 2015).

  • Spectroscopic and Morphological Investigations : Investigations into the spectroscopic and morphological properties of conjugated photopolymerisable quinquethiophene liquid crystals have applications in material science and electronics (McGlashon et al., 2012).

  • Study on Synthesis of β-Amino Acids : Research into the synthesis of β-amino acids using related compounds has been conducted, revealing new chemical pathways and potential applications in pharmaceuticals (Gundogdu et al., 2020).

  • EPR Spectroscopy : EPR spectroscopy studies have been used to investigate the electronic origins of magnetic signatures in related compounds, contributing to the understanding of molecular magnetism (Skulan et al., 2003).

  • Synthesis for New Compounds : Research into the synthesis of ethyl 3-oxo-2-(3,4,5-trifluoro-2,6-dimethoxybenzoyl)butyrate, a structurally related compound, has implications for the development of new chemical entities (Kisil et al., 2000).

  • Technical Synthesis for Intermediates : New technical synthesis methods for producing ethyl (R)-2-hydroxy-4-phenylbutyrate, an important intermediate, have been developed, impacting industrial chemistry (Herold et al., 2000).

Safety And Hazards

Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product. It should be used only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn. It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

ethyl 5-oxo-5-(3,4,5-trifluorophenyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O3/c1-2-19-12(18)5-3-4-11(17)8-6-9(14)13(16)10(15)7-8/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRZLGBDOJLRHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645590
Record name Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate

CAS RN

898752-52-8
Record name Ethyl 3,4,5-trifluoro-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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